3-Chloro-1,2-propanediol-d5

Beschreibung

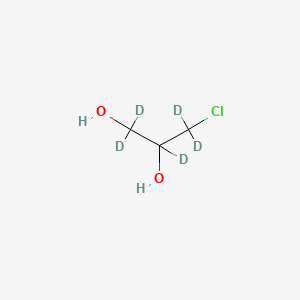

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745792 | |

| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-01-2 | |

| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 342611-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-1,2-propanediol-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5), a deuterated analog of the food processing contaminant 3-monochloropropane-1,2-diol (3-MCPD). Due to its chemical similarity to 3-MCPD and its distinct mass, 3-MCPD-d5 is an indispensable tool in analytical chemistry, primarily serving as an internal standard for the accurate quantification of 3-MCPD and its fatty acid esters in various matrices, particularly in food products. This guide details its physicochemical properties, toxicological context, and provides in-depth experimental protocols for its application in analytical methodologies.

Core Concepts

This compound is a synthetic, stable isotope-labeled compound where five hydrogen atoms in the 3-chloro-1,2-propanediol molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS). When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same extraction, derivatization, and ionization efficiencies as the non-labeled analyte (3-MCPD). By comparing the detector response of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for any sample loss or matrix effects during the analysis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application as an analytical standard. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₂D₅ClO₂ |

| Molar Mass | 115.57 g/mol |

| Appearance | Colorless liquid |

| Density | 1.381 g/mL at 25 °C |

| Boiling Point | 216-219 °C |

| CAS Number | 342611-01-2 |

Toxicological Significance of 3-Chloro-1,2-propanediol (3-MCPD)

While 3-MCPD-d5 is used in minute quantities for analytical purposes and is not intended for consumption, the toxicology of its non-deuterated counterpart, 3-MCPD, is of significant concern and the primary reason for monitoring its levels in food. 3-MCPD is a food processing contaminant that can form in fat- and salt-containing foods at high temperatures. The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1] Toxicological studies in animals have shown that 3-MCPD can cause kidney damage and have adverse effects on the male reproductive system.[2][3] Due to these potential health risks, regulatory bodies worldwide have set maximum permissible levels for 3-MCPD in various food products, such as refined oils, soy sauce, and infant formula.[1][4]

Analytical Application: Quantification of 3-MCPD in Food Matrices

The primary application of this compound is as an internal standard in the quantitative analysis of 3-MCPD and its fatty acid esters in food. The most common analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS). The general workflow involves the extraction of 3-MCPD and its esters from the food matrix, followed by hydrolysis (transesterification) of the esters to free 3-MCPD. The liberated 3-MCPD is then derivatized to a more volatile and thermally stable compound before injection into the GC-MS system.

Experimental Workflow for 3-MCPD Analysis using 3-MCPD-d5 Internal Standard

Caption: Workflow for 3-MCPD analysis using 3-MCPD-d5.

Experimental Protocols

The following are detailed methodologies for the determination of 3-MCPD in edible oils, adapted from official methods such as AOCS Official Method Cd 29c-13 and ISO 18363-1.[4][5][6][7]

Preparation of Internal Standard Stock Solution

-

Stock Solution Preparation: Accurately weigh approximately 5 mg of neat this compound into a 10 mL volumetric flask.

-

Dissolution: Dissolve the standard in tetrahydrofuran and make up to the mark to obtain a stock solution with a concentration of about 0.5 mg/mL.[8]

-

Working Solution Preparation: Prepare a working solution by diluting the stock solution with tetrahydrofuran to a final concentration of 5 µg/mL.[8]

-

Storage: Store the stock and working solutions at 4 °C and protect from light. The solutions are typically stable for up to 3 months.[8]

Sample Preparation and Analysis (Adapted from Acidic Transesterification Method)

-

Sample Weighing: Weigh 100 mg (± 5 mg) of the oil sample into a clean glass tube.[8]

-

Dissolution: Add 0.5 mL of tetrahydrofuran and vortex for 20 seconds to dissolve the oil.[8]

-

Internal Standard Spiking: Add a known amount of the 3-MCPD-d5 internal standard working solution (e.g., 80 µL of a 5 µg/mL solution, which corresponds to 4.0 mg/kg in a 100 mg sample).[8]

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex for 20 seconds. Cap the tube and incubate in a water bath at 40 °C for 16 hours.[8]

-

Reaction Quenching: After incubation, add 0.5 mL of a saturated aqueous sodium bicarbonate solution to stop the reaction and vortex for 10 seconds.[8]

-

Fatty Acid Methyl Ester (FAME) Removal: Add 2 mL of 20% (w/v) aqueous sodium sulfate solution, followed by liquid-liquid extraction with n-hexane (2 x 2 mL) to remove the FAMEs. Discard the upper organic phase.[8]

-

Derivatization: To the remaining aqueous extract, add 250 µL of a phenylboronic acid (PBA) derivatizing solution (e.g., 1 g of PBA in 4 mL of acetone:water, 19:1, v/v). Vortex and heat at 80 °C for 20 minutes.[8][9]

-

Extraction of Derivative: After cooling, extract the 3-MCPD-PBA derivative with n-hexane (2 x 1 mL). Transfer the n-hexane layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

-

GC-MS Analysis: Transfer the final extract to a GC vial and inject 1 µL into the GC-MS system.

Data Presentation

GC-MS Selected Ion Monitoring (SIM) Parameters

For the quantitative analysis of the PBA-derivatized 3-MCPD and 3-MCPD-d5, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. The following table summarizes the characteristic ions that are typically monitored.[8]

| Analyte (PBA Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 3-MCPD-d5 | ~17.08 | 150 | 93, 201 |

| 3-MCPD | ~17.17 | 147 | 91, 196 |

Method Performance Data

The performance of the analytical method is crucial for obtaining reliable results. The following table presents typical method validation data for the analysis of 3-MCPD in edible oils using 3-MCPD-d5 as an internal standard.[8]

| Parameter | Value |

| Linear Range | 0.25 - 6.0 mg/kg |

| Recovery | 92.80% - 105.22% |

| Repeatability (RSDr) | 4.18% - 5.63% |

| Limit of Detection (LOD) | 0.11 mg/kg |

| Limit of Quantification (LOQ) | 0.14 mg/kg |

Logical Relationships in Quantification

The quantification of 3-MCPD is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship between the measured signals and the final concentration calculation.

Caption: Logical flow for 3-MCPD quantification.

Conclusion

This compound is a critical analytical tool for the accurate and reliable quantification of the food contaminant 3-MCPD. Its use as an internal standard in GC-MS methods allows for the compensation of analytical variability, ensuring data quality in food safety monitoring and research. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field. The continued use of 3-MCPD-d5 will be essential in ensuring the safety of the global food supply and in furthering our understanding of the formation and mitigation of 3-MCPD in food products.

References

- 1. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. ISO 18363-1:2015 [isme.me]

- 5. library.aocs.org [library.aocs.org]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

3-Chloro-1,2-propanediol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5). It also delves into the toxicological signaling pathways associated with its non-deuterated analog, 3-monochloropropane-1,2-diol (3-MCPD), a significant food contaminant. This document is intended to serve as a valuable resource for professionals in research, drug development, and food safety analysis.

Core Chemical Properties

This compound is the deuterated form of 3-MCPD, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of 3-MCPD in various matrices, particularly in food products, by mass spectrometry-based methods. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₂D₅ClO₂ |

| Molar Mass | 115.57 g/mol |

| Appearance | Colorless to pale yellow hygroscopic liquid |

| Density | 1.381 g/mL at 25 °C[1] |

| Boiling Point | 216-219 °C[1] |

| CAS Number | 342611-01-2 (labeled) |

| Unlabeled CAS Number | 96-24-2 |

| Synonyms | 3-MCPD-d5, 3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol |

Synthesis and Formulation

A common method for the synthesis of 3-chloro-1,2-propanediol is the hydrolysis of epichlorohydrin. Therefore, the synthesis of this compound could likely be achieved through the hydrolysis of deuterated epichlorohydrin. Another potential route is the controlled chlorination of deuterated glycerol.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Analytical Applications: Experimental Protocol for GC-MS Analysis

This compound is primarily used as an internal standard for the quantification of 3-MCPD in food and environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed methodology based on established analytical protocols, such as those recognized by AOAC International.

1. Sample Preparation

-

Extraction:

-

Weigh a homogenized sample (e.g., 5-10 g of food matrix) into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone).

-

Vortex or homogenize the mixture thoroughly to ensure efficient extraction.

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Collect the supernatant containing the analyte and internal standard.

-

-

Derivatization:

-

The extracted 3-MCPD and 3-MCPD-d5 are not volatile enough for direct GC analysis and require derivatization. Phenylboronic acid (PBA) is a common derivatizing agent.

-

Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and add the PBA derivatizing reagent.

-

Heat the mixture (e.g., at 90°C for 20 minutes) to facilitate the derivatization reaction, forming volatile phenylboronate esters.

-

After cooling, extract the derivatives into an organic solvent suitable for GC injection (e.g., hexane).

-

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. An example program would be: initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

For the 3-MCPD derivative: m/z 147, 196.

-

For the 3-MCPD-d5 derivative: m/z 152, 201.

-

-

3. Quantification

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native 3-MCPD derivative to the deuterated internal standard derivative against a calibration curve prepared with known concentrations of 3-MCPD and a constant concentration of the internal standard.

The following diagram illustrates the general experimental workflow for the analysis of 3-MCPD using this compound.

Toxicological Signaling Pathways of 3-MCPD

The toxicity of 3-MCPD has been linked to several cellular signaling pathways, primarily involving necroptosis, autophagy, and inflammasome activation. These pathways are crucial in understanding the mechanisms of cellular damage induced by this compound.

1. Necroptosis Signaling Pathway

3-MCPD and its esters can induce a form of programmed necrosis known as necroptosis. This pathway is typically activated when apoptosis is inhibited. Key effector proteins in this pathway include Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).

2. Autophagy Signaling Pathway

3-MCPD has been shown to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. This process is regulated by a complex signaling network, with key roles played by AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and Unc-51 like autophagy activating kinase 1 (ULK1).

3. NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory responses. 3-MCPD can trigger the activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and a form of inflammatory cell death called pyroptosis.

Conclusion

This compound is an indispensable tool for the accurate quantification of the food contaminant 3-MCPD. Understanding its chemical properties and the analytical methods in which it is employed is crucial for researchers in food safety and related fields. Furthermore, elucidating the toxicological pathways of its non-deuterated counterpart provides critical insights into the mechanisms of food-contaminant-induced cellular damage, which is of paramount importance for public health and the development of potential therapeutic interventions.

References

3-MCPD-d5 structure and molecular weight

An In-depth Technical Guide to 3-MCPD-d5: Structure, Properties, and Analytical Applications

This technical guide provides a comprehensive overview of 3-monochloropropane-1,2-diol-d5 (3-MCPD-d5), a deuterated analog of the food processing contaminant 3-MCPD. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis who require detailed information on the structure, molecular weight, and analytical uses of this compound.

Molecular Structure and Properties

3-MCPD-d5 is a stable isotope-labeled form of 3-MCPD, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of 3-MCPD in various matrices, particularly in food products.

The structure is characterized by a propane backbone with a chlorine atom at the third carbon and hydroxyl groups at the first and second carbons. The deuterium atoms are located at positions 1, 1, 2, 3, and 3.[1]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₃H₂D₅ClO₂ or C₃D₅H₂ClO₂ | [2][3] |

| Molecular Weight | 115.57 g/mol | [2][3] |

| CAS Number | 342611-01-2 | [2] |

| Synonyms | 3-Chloro-1,2-propane-d5-diol, (±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol | [2] |

| Boiling Point | 216 °C | [2] |

| Density | 1.381 g/cm³ | [2] |

| SMILES String | [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Cl | |

| InChI | 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | [1] |

Molecular Structure Diagram

Caption: Molecular structure of 3-MCPD-d5.

Experimental Protocols: Analysis of 3-MCPD Esters in Edible Oils

3-MCPD-d5 is commonly used as an internal standard for the quantification of 3-MCPD esters in edible oils and fats. The general analytical workflow involves the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).[4][5]

General Experimental Workflow

The following diagram illustrates the typical steps involved in the analysis of 3-MCPD esters using 3-MCPD-d5 as an internal standard.

Caption: General workflow for the analysis of 3-MCPD esters in edible oils.

Detailed Methodologies

Sample Preparation and Internal Standard Spiking:

-

Weigh approximately 100 mg of the oil sample into a glass tube.[4]

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran.[4]

-

Add a known amount of 3-MCPD-d5 internal standard solution.[4] The concentration of the working solution is typically around 5 µg/mL.[4]

Transesterification (Ester Cleavage):

-

Add a methanolic sulfuric acid solution to the sample.[4]

-

Incubate the mixture, for example, at 40°C for 16 hours, to facilitate the release of free 3-MCPD from its esterified form.[4]

Neutralization and Extraction:

-

After incubation, neutralize the reaction mixture.

-

Perform a liquid-liquid extraction, often with the addition of a salt solution to enhance phase separation.[5]

Derivatization:

-

The extracted free 3-MCPD is then derivatized to improve its volatility and chromatographic properties for GC analysis.[5]

-

A common derivatizing agent is phenylboronic acid, which reacts with the diol group of 3-MCPD.[5][6]

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

-

The separation is typically performed on a suitable capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective detection.[7]

Quantification:

-

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area of the native 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative.[4]

-

A calibration curve is typically generated using standard solutions of 3-MCPD with a constant amount of the 3-MCPD-d5 internal standard.[4][8]

Conclusion

3-MCPD-d5 is an essential tool for the accurate quantification of 3-MCPD and its esters in complex matrices. Its chemical and physical properties are well-defined, and its application as an internal standard is well-established in analytical chemistry, particularly in the field of food safety. The methodologies outlined in this guide provide a solid foundation for researchers and analysts working with this compound.

References

- 1. 3-Chloro-1,2-propanediol D5 | LGC Standards [lgcstandards.com]

- 2. 3-MCPD-d5 | 342611-01-2 | FM171231 | Biosynth [biosynth.com]

- 3. ez.restek.com [ez.restek.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. glsciences.eu [glsciences.eu]

- 6. agilent.com [agilent.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 8. shimadzu.com [shimadzu.com]

Synthesis of Deuterated 3-Chloro-1,2-Propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing deuterated 3-chloro-1,2-propanediol, a crucial internal standard for the accurate quantification of its non-deuterated analogue in various matrices, including food products and pharmaceuticals. While specific literature detailing the synthesis of deuterated 3-chloro-1,2-propanediol is sparse, this document outlines the established synthetic pathways for the unlabeled compound, which are directly applicable to its deuterated counterpart using commercially available deuterated starting materials.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) is a process contaminant that can form in heat-processed foods containing fat and salt. Due to its potential health risks, regulatory bodies worldwide have set maximum permissible levels in various food products. Accurate monitoring requires precise analytical methods, which heavily rely on the use of stable isotope-labeled internal standards like deuterated 3-chloro-1,2-propanediol (commonly 3-chloro-1,2-propanediol-d5). This guide focuses on the chemical synthesis of this important analytical standard.

Synthetic Strategies

The primary strategies for the synthesis of deuterated 3-chloro-1,2-propanediol involve the adaptation of well-established methods for the non-deuterated compound, starting with commercially available deuterated precursors. The two main approaches are:

-

Hydrochlorination of Deuterated Glycerol: This method involves the reaction of deuterated glycerol (glycerol-d8) with a source of hydrogen chloride.

-

Hydrolysis of Deuterated Epichlorohydrin: This route utilizes the ring-opening of deuterated epichlorohydrin (epichlorohydrin-d5) with water.

The choice of route may depend on the availability and cost of the deuterated starting materials, as well as desired yield and purity.

Data Presentation

Table 1: Properties of Deuterated 3-Chloro-1,2-Propanediol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| This compound | C₃H₂D₅ClO₂ | 115.59 | Typically ≥98 atom % D |

| Glycerol-d8 | C₃D₈O₃ | 100.14 | Typically ≥98 atom % D |

| Epichlorohydrin-d5 | C₃D₅ClO | 97.56 | Typically ≥98 atom % D |

Table 2: Comparison of Synthetic Routes for 3-Chloro-1,2-Propanediol

| Parameter | Hydrochlorination of Glycerol | Hydrolysis of Epichlorohydrin |

| Starting Material | Glycerol | Epichlorohydrin |

| Primary Reagent | Hydrogen Chloride (gas or solution) | Water |

| Catalyst | Acetic acid or other organic acids | Acid or base (optional) |

| Typical Reaction Temperature | 60-110 °C[1] | 70-90 °C[2] |

| Advantages | Utilizes a readily available starting material (glycerol). | Can be a high-yielding reaction. |

| Disadvantages | Can produce byproducts, requiring careful purification. Handling of gaseous HCl can be challenging. | Epichlorohydrin is a hazardous substance. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of non-deuterated 3-chloro-1,2-propanediol. For the synthesis of the deuterated analogue, the respective starting material (glycerol or epichlorohydrin) would be replaced with its deuterated counterpart (glycerol-d8 or epichlorohydrin-d5).

Protocol 1: Synthesis from Glycerol (Adapted from PrepChem.com)[1]

Materials:

-

Glycerol (or Glycerol-d8)

-

Glacial Acetic Acid

-

Hydrogen Chloride gas

Procedure:

-

In a reaction vessel equipped with a gas inlet tube and a stirrer, a mixture of 500 g of glycerol and 10 g of glacial acetic acid is prepared.

-

The mixture is heated to 105-110 °C.

-

A stream of gaseous hydrogen chloride is passed through the reaction mixture with continuous stirring.

-

The reaction is monitored by the weight increase of the reaction mixture. The reaction is considered complete when a weight increase of approximately 190 g is achieved.

-

Upon completion, the reaction mixture is subjected to vacuum distillation.

-

Water is the first fraction to be distilled off.

-

The product, 3-chloro-1,2-propanediol, is collected at a boiling point of 114-120 °C under a vacuum of 14 mm Hg.

Protocol 2: Synthesis from Epichlorohydrin (Adapted from CN102229523B)[2]

Materials:

-

Epichlorohydrin (or Epichlorohydrin-d5)

-

Deionized water

-

Cation exchange resin

Procedure:

-

In a reaction vessel, 20-30 wt% of the total raw materials, consisting of epichlorohydrin, deionized water, and a cation exchange resin in a weight ratio of (550-650):(250-350):(1.5-2.5), are mixed with stirring.

-

The mixture is heated to a temperature of 70-75 °C over a period of 30-60 minutes.

-

The remaining deionized water is then added uniformly to the mixture over 2-3 hours, maintaining an initial temperature of 80-90 °C to facilitate the hydrolysis reaction.

-

The hydrolysis is allowed to proceed for an additional 1-2 hours after the complete addition of water.

-

The resulting hydrolysate is filtered to remove the cation exchange resin.

-

The filtrate is then transferred to a distillation apparatus for purification.

-

The 3-chloro-1,2-propanediol product is collected by distillation at a gas phase temperature of ≥82 °C and a vacuum of ≥0.098 MPa.

Mandatory Visualizations

Caption: Synthetic workflow for deuterated 3-chloro-1,2-propanediol from deuterated glycerol.

Caption: Synthetic workflow for deuterated 3-chloro-1,2-propanediol from deuterated epichlorohydrin.

References

A Technical Guide to the Isotopic Purity and Enrichment of 3-MCPD-d5

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 3-chloro-1,2-propanediol-d5 (3-MCPD-d5), a critical internal standard for the accurate quantification of 3-MCPD in food safety and quality control. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who rely on precise and accurate measurements of 3-MCPD.

3-MCPD and its fatty acid esters are processing-induced contaminants found in a variety of foods, particularly refined vegetable oils.[1][2] Due to its potential health risks, regulatory bodies have established maximum permissible levels, necessitating sensitive and reliable analytical methods for its detection and quantification.[2] The stable isotope dilution assay using 3-MCPD-d5 is the gold standard for this analysis, primarily employing gas chromatography-mass spectrometry (GC-MS).[1][3] The accuracy of this method is fundamentally dependent on the isotopic purity and enrichment of the 3-MCPD-d5 standard.

Isotopic Purity and Enrichment of 3-MCPD-d5

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, five deuterium atoms). Isotopic enrichment is a broader term that describes the abundance of the heavy isotope in the labeled positions. For 3-MCPD-d5, high isotopic purity and enrichment are crucial to minimize signal overlap with the native analyte and ensure accurate quantification.

While specific isotopic distribution data is often proprietary and found only on batch-specific Certificates of Analysis, typical specifications for commercially available 3-MCPD-d5 standards are summarized below.

Table 1: Typical Specifications for 3-MCPD-d5 Standards

| Parameter | Typical Specification | Source(s) |

| Chemical Purity | >95% to >99% | [4][5] |

| Isotopic Purity (d5) | Typically ≥98% | |

| Molecular Formula | C₃H₂D₅ClO₂ | [5][6] |

| Molecular Weight | 115.57 g/mol | [6] |

| Appearance | Neat/Solution | [5] |

| Storage Conditions | Refrigerated (+2°C to +8°C) or Freezer (<-15°C) | [6] |

Note: The chemical purity refers to the percentage of the compound that is 3-MCPD-d5, irrespective of its isotopic composition. The isotopic purity specifically refers to the percentage of the molecules that are fully deuterated at the five specified positions.

Synthesis and Potential Isotopic Impurities

The synthesis of deuterated compounds like 3-MCPD-d5 is a multi-step process. While specific proprietary methods may vary, a general synthetic pathway can be inferred from standard organic chemistry techniques for deuterium labeling.

Caption: A generalized workflow for the synthesis of 3-MCPD-d5.

During synthesis, incomplete deuteration can lead to the presence of isotopic impurities, such as 3-MCPD-d4, 3-MCPD-d3, and so on. The presence of these lower-deuterated species can contribute to the ion signals of the native analyte, potentially leading to an underestimation of the true 3-MCPD concentration in a sample.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity and enrichment of 3-MCPD-d5 are determined using mass spectrometry. The following is a generalized experimental protocol for this assessment.

Sample Preparation and Derivatization

To enhance volatility and chromatographic performance for GC-MS analysis, 3-MCPD-d5 is derivatized. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 3-MCPD.[7]

Protocol:

-

Prepare a standard solution of 3-MCPD-d5 in a suitable solvent (e.g., ethyl acetate).

-

Add a solution of 25% phenylboronic acid (PBA) in an appropriate solvent mixture (e.g., acetone:water, 19:1, v/v).

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Extract the derivatized 3-MCPD-d5 into an organic solvent like hexane.

-

The extract is then concentrated for GC-MS analysis.

Caption: Workflow for the derivatization and GC-MS analysis of 3-MCPD-d5.

GC-MS Analysis

GC-MS is used to separate the derivatized 3-MCPD-d5 from any impurities and to obtain its mass spectrum.

Typical GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-polymethylsiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or full-scan mode.

-

Ionization: Electron Impact (EI).

Mass Spectral Analysis and Data Interpretation

The mass spectrum of the derivatized 3-MCPD-d5 is analyzed to determine its isotopic distribution. The molecular ion and characteristic fragment ions are monitored.

Table 2: Characteristic Ions for PBA-Derivatized 3-MCPD and 3-MCPD-d5

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Source(s) |

| 3-MCPD (native) | 147 | 196, 198 | [7] |

| 3-MCPD-d5 | 150 | 201, 203 | [7] |

The relative intensities of the ion peaks corresponding to different isotopic species (e.g., d5, d4, d3) are used to calculate the isotopic purity and enrichment. For example, the presence of an ion at m/z 149 in the 3-MCPD-d5 spectrum could indicate the presence of a d4 species.

Conclusion

The isotopic purity and enrichment of 3-MCPD-d5 are fundamental to the accuracy of stable isotope dilution assays for the quantification of 3-MCPD. While high-purity standards are commercially available, it is essential for analytical laboratories to be aware of the potential for isotopic impurities and to have protocols in place for their assessment. Understanding the synthesis and analytical characterization of 3-MCPD-d5 enables researchers to critically evaluate the quality of their internal standards and ensure the reliability of their analytical results. This, in turn, is crucial for the enforcement of food safety regulations and the protection of public health.

References

- 1. glsciences.eu [glsciences.eu]

- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. larodan.com [larodan.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. 3-MCPD-d5 | 342611-01-2 | FM171231 | Biosynth [biosynth.com]

- 7. d-nb.info [d-nb.info]

Stability and Storage of 3-MCPD-d5: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chloro-1,2-propanediol-d5 (3-MCPD-d5), a critical internal standard for the accurate quantification of 3-MCPD and its esters in food and environmental samples. The information is intended for researchers, analytical scientists, and professionals in drug development and food safety.

Recommended Storage Conditions

The long-term stability of 3-MCPD-d5 is paramount for ensuring the accuracy and reliability of analytical measurements. Proper storage is essential to prevent degradation and maintain the integrity of the standard. Based on available data, the following conditions are recommended:

| Form | Storage Temperature | Additional Conditions | Source |

| Neat (Pure Substance) | -20°C | Dry, ventilated space | [1] |

| Standard Solution (in Methanol, 1 mg/mL) | +2°C to +8°C | Protect from light | |

| Standard Solutions (general) | 4°C | Can be stored for up to 3 months | [2] |

Stability Profile

While specific quantitative stability studies on 3-MCPD-d5 under various stress conditions (e.g., pH, light, and temperature) are not extensively available in the public domain, inferences can be drawn from studies on its non-deuterated counterpart, 3-MCPD, and its esters. The stability of 3-MCPD is known to be influenced by both temperature and pH.[3]

Studies on 3-MCPD esters reveal that significant degradation occurs at elevated temperatures. The primary degradation pathways include isomerization, dechlorination, and deacylation.[4][5]

Table 2: Thermal Degradation of 3-MCPD Esters

| Temperature Range | Degradation | Key Pathways | Source |

| 180-260°C | 30% to 70% after 24 hours | Isomerization, Dechlorination, Deacylation | [4][5] |

Experimental Protocols

The primary application of 3-MCPD-d5 is as an internal standard in the indirect analysis of 3-MCPD esters in edible oils and fats. The following is a generalized experimental protocol based on common acidic transesterification methods.

Protocol: Indirect Analysis of 3-MCPD Esters using GC-MS

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil sample into a glass tube.

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF).

-

-

Internal Standard Spiking:

-

Add a known amount of 3-MCPD-d5 internal standard solution to the sample.

-

-

Transesterification:

-

Add a methanolic sulfuric acid solution to the sample.

-

Incubate the mixture at a specific temperature (e.g., 40°C) for a defined period (e.g., 16 hours) to release the free 3-MCPD from its esterified form.

-

-

Neutralization and Extraction:

-

Neutralize the reaction mixture.

-

Perform a liquid-liquid extraction, for instance, with n-heptane, to separate the analytes.

-

-

Derivatization:

-

Add a derivatizing agent, such as phenylboronic acid (PBA), to the aqueous phase to form a volatile derivative of 3-MCPD and 3-MCPD-d5 suitable for GC analysis.

-

-

Final Extraction:

-

Extract the derivatized analytes into an organic solvent (e.g., n-heptane).

-

Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a gas chromatograph-mass spectrometer (GC-MS).

-

Monitor characteristic ions for the derivatives of 3-MCPD and 3-MCPD-d5 for quantification.

-

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of 3-MCPD esters and the degradation pathways of these compounds.

Caption: Experimental workflow for the indirect analysis of 3-MCPD esters.

Caption: Thermal degradation pathways of 3-MCPD esters.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 4. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 3-MCPD-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-chloro-1,2-propanediol-d5 (3-MCPD-d5). This deuterated form of 3-MCPD is a critical internal standard for the accurate quantification of its non-deuterated counterpart, a significant food processing contaminant. Understanding its physical characteristics is paramount for its proper handling, storage, and application in analytical methodologies.

Core Physical Properties

The physical properties of 3-MCPD-d5 are crucial for its use as an analytical standard. While extensive data on the deuterated form is not as abundant as for 3-MCPD, the following table summarizes the available information. The properties of non-deuterated 3-MCPD are also provided for comparative purposes, as the isotopic labeling is expected to have a minimal impact on most physical characteristics.

| Property | 3-MCPD-d5 | 3-MCPD (for comparison) |

| Chemical Formula | C₃H₂D₅ClO₂ | C₃H₇ClO₂ |

| Molecular Weight | 115.57 g/mol [1][2][3] | 110.54 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow hygroscopic liquid with a sweetish taste.[4] |

| Boiling Point | 216-219 °C[5][6] | 213 °C[7] |

| Melting Point | Not explicitly found for 3-MCPD-d5 | Decomposes at 213 °C[8] |

| Density | 1.381 g/mL at 25 °C[5][6] | 1.32 g/cm³[7] |

| Solubility | Not explicitly found for 3-MCPD-d5 | Soluble in water, alcohol, diethyl ether, and acetone.[8] |

| Storage Temperature | Store refrigerated (+2°C to +8°C). Protect from light.[1][2] | - |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

-

A small amount of 3-MCPD-d5 is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1][9]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. A common method involves using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2][7][10]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

-

A calibrated pycnometer (a flask with a specific volume) is weighed empty.

-

The pycnometer is filled with 3-MCPD-d5 to the calibration mark, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The mass of the 3-MCPD-d5 is determined by subtracting the empty weight from the filled weight.

-

The density is calculated by dividing the mass by the known volume of the pycnometer.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

-

A small, known amount of 3-MCPD-d5 (e.g., 10 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

The solution is visually inspected to determine if the solute has completely dissolved.

-

If the solute dissolves, it is reported as soluble. If not, it is reported as insoluble. The process can be repeated with different solvents (e.g., ethanol, acetone, hexane) to determine its solubility profile.[11][12][13]

Logical Workflow for Analytical Use

3-MCPD-d5 is primarily used as an internal standard in the quantification of 3-MCPD in various matrices, especially in food analysis. The following diagram illustrates the typical workflow.

Caption: Typical analytical workflow for the quantification of 3-MCPD using 3-MCPD-d5 as an internal standard.

Mechanism of Toxicity of 3-MCPD

As 3-MCPD-d5 is used as a tracer for 3-MCPD, its biological effects are considered identical to the non-deuterated form. 3-MCPD is a known food processing contaminant with established toxicity. The following diagram outlines the proposed mechanism of its toxicity.

Caption: Proposed mechanism of toxicity for 3-MCPD, leading to organ-specific damage.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. ess.honeywell.com [ess.honeywell.com]

- 5. chembk.com [chembk.com]

- 6. 3-氯-1,2-丙二醇-1,1,2,3,3-d5 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. pennwest.edu [pennwest.edu]

- 8. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

Navigating the Synthesis and Handling of 3-Chloro-1,2-propanediol-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and toxicological profile of 3-Chloro-1,2-propanediol-d5 (3-MCPD-d5). Designed for professionals in research and development, this document consolidates critical data and established protocols to ensure laboratory safety and experimental integrity.

Compound Profile and Properties

This compound is the deuterated analog of 3-Chloro-1,2-propanediol (3-MCPD), a chemical contaminant found in some processed foods and an intermediate in chemical synthesis. The deuterated form is commonly used as an internal standard in analytical methods for the quantification of 3-MCPD.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol |

| Synonyms | 3-MCPD-d5 |

| CAS Number | 342611-01-2 |

| Molecular Formula | C₃²H₅H₂ClO₂ |

| Molecular Weight | 115.57 g/mol |

| Appearance | Colorless liquid |

| Purity | >95% (GC) |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, with its safety profile extrapolated from its non-deuterated counterpart. It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is +4°C or -20°C. The compound is hygroscopic; store under an inert atmosphere.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, earth) and collect for disposal.

-

For larger spills, dike the area to prevent spreading.

-

Wash the spill area with soap and water.

First Aid:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

The toxicological data for 3-MCPD provides insight into the potential health effects of 3-MCPD-d5.

Table 3: Summary of Toxicological Data for 3-Chloro-1,2-propanediol

| Endpoint | Species | Route | Value |

| LD50 (Acute Oral) | Rat | Oral | 150 mg/kg bw |

| LC50 (Acute Inhalation) | Rat | Inhalation | 0.28 - 1.14 mg/L (4 hours) |

| Carcinogenicity | - | - | IARC Group 2B: Possibly carcinogenic to humans |

| Reproductive Toxicity | Rat | Oral | Decreased spermatid density at 1.84 mg/kg bw/day |

| Target Organs | - | - | Kidney, Testes |

Experimental Protocols

This compound is primarily used as an internal standard in the analytical determination of 3-MCPD in food products. A common methodology is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of 3-MCPD in Food Samples using 3-MCPD-d5 Internal Standard

-

Sample Preparation: Homogenize the food sample.

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample.

-

Extraction: Perform an aqueous or solvent extraction to isolate the analytes.

-

Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components.

-

Derivatization: Derivatize the extract with a suitable agent (e.g., a silylation reagent) to improve chromatographic performance.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Quantification: Quantify the amount of 3-MCPD in the original sample by comparing the peak area of the analyte to that of the 3-MCPD-d5 internal standard.

Visualized Workflows

To further clarify the safe handling and experimental use of this compound, the following diagrams illustrate key processes.

Caption: Workflow for the safe handling of this compound.

Caption: Analytical workflow for 3-MCPD determination using 3-MCPD-d5.

Technical Guide to 3-MCPD-d5 for Analytical Applications

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, most notably refined vegetable oils and products containing them.[1][2] Due to potential health concerns, including carcinogenicity, regulatory bodies worldwide have set maximum permissible levels for these compounds in foodstuffs.[1][3] Accurate quantification of 3-MCPD is therefore crucial for food safety and quality control.

The stable isotope-labeled internal standard, 3-MCPD-d5 (3-Chloro-1,2-propanediol-d5), is an indispensable tool for the reliable analysis of 3-MCPD. Its use in isotope dilution mass spectrometry (IDMS) allows for the correction of analyte losses during sample preparation and instrumental analysis, ensuring high accuracy and precision. This technical guide provides a comprehensive overview of the characteristics of 3-MCPD-d5, its application in standard analytical workflows, and the principles of its use.

Data Presentation: Certificate of Analysis Summary

While a single certificate of analysis is not publicly available, the following tables summarize the typical product specifications and analytical data for a 3-MCPD-d5 analytical standard, compiled from various suppliers and analytical literature.[4]

Table 1: General Product Specifications

| Parameter | Typical Value | Source(s) |

| Product Name | This compound (3-MCPD-d5) | [4] |

| Synonyms | 3-Chloro-1,2-propane-d5-diol | [4] |

| CAS Number | 342611-01-2 | [4] |

| Molecular Formula | C₃H₂D₅ClO₂ | [4] |

| Molecular Weight | 115.57 g/mol | [4] |

| Form | Solution | |

| Concentration | Typically 1 mg/mL | |

| Solvent | Methanol or Toluene | [5] |

| Storage | Refrigerated (+2°C to +8°C), protected from light | [4] |

Table 2: Quality Control Specifications

| Parameter | Typical Specification | Method | Source(s) |

| Chemical Purity | ≥95% | GC-MS | |

| Isotopic Purity | ≥98% (propane-D₅) | Mass Spectrometry | |

| Isotopic Enrichment | High (exact value batch-specific) | Mass Spectrometry, NMR | [6][7] |

Experimental Protocols

The use of 3-MCPD-d5 is central to the indirect analytical methods for determining total 3-MCPD content in edible oils and fats, such as those established by AOCS (e.g., Cd 29a-13, 29b-13, 29c-13).[8] These methods generally involve the hydrolysis or transesterification of 3-MCPD esters to release free 3-MCPD, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of 3-MCPD Esters in Edible Oil using GC-MS

This protocol describes a typical workflow for the quantification of 3-MCPD esters using 3-MCPD-d5 as an internal standard.

1. Sample Preparation and Hydrolysis:

-

Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

-

Spike the sample with a known amount of 3-MCPD-d5 internal standard solution (e.g., 50 µL of a 40 µg/mL solution).[9]

-

Add a solvent (e.g., 2 mL of THF) and mix thoroughly.[9]

-

Induce alkaline-catalyzed transesterification to release the free 3-MCPD from its ester form. This is often achieved by adding a solution of sodium methoxide in methanol.

-

Neutralize the reaction mixture with an acidic solution.

-

Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane to clean up the sample.[10]

2. Derivatization:

-

The aqueous phase containing the free 3-MCPD and 3-MCPD-d5 is derivatized to improve its volatility and chromatographic properties for GC analysis.

-

A common derivatizing agent is phenylboronic acid (PBA). Add a solution of PBA (e.g., 250 µL) to the aqueous extract.[9][10]

-

Incubate the mixture to allow the reaction to complete, forming a stable cyclic ester with the diol group of the MCPD.[9]

3. Extraction of Derivatives:

-

Extract the PBA derivatives from the aqueous phase using a solvent such as n-heptane.[9]

-

The organic phase containing the derivatized analytes is concentrated under a stream of nitrogen before GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for separating the derivatives, such as a VF-1ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[10]

-

Oven Program: A temperature gradient is used for optimal separation, for example: start at 60°C (hold 1 min), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (hold 30 min).[10]

-

-

Mass Spectrometer (MS) Conditions:

5. Quantification:

-

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native analyte (m/z 147 or 196) to the internal standard (m/z 150 or 201) against a calibration curve.[9][11]

Visualizations

Workflow for 3-MCPD Analysis

Caption: Analytical workflow for the determination of 3-MCPD in edible oils.

Principle of Isotope Dilution Mass Spectrometry

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. fapas.com [fapas.com]

- 3. 3 MCPD Testing [pharmsky.com.au]

- 4. 3-MCPD-d5 | 342611-01-2 | FM171231 | Biosynth [biosynth.com]

- 5. esslabshop.com [esslabshop.com]

- 6. benchchem.com [benchchem.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 9. fssai.gov.in [fssai.gov.in]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Determination of 3-MCPD in Food Matrices using 3-MCPD-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of processed foods and edible oils.[1][2] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B).[1] Consequently, accurate and reliable analytical methods are crucial for monitoring the levels of these contaminants in food to ensure consumer safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as 3-MCPD-d5, is essential for achieving precise and accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.[3]

This document provides detailed application notes and standardized protocols for the determination of 3-MCPD and its esters in various food matrices, with a specific focus on the use of 3-MCPD-d5 as an internal standard. The methodologies described are primarily based on gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Principle of the Method

The analytical approach for determining 3-MCPD esters is typically an indirect one.[1][4] This involves the hydrolysis or transesterification of the 3-MCPD esters to release the free 3-MCPD.[1][5] The deuterated internal standard, 3-MCPD-d5, is added at the beginning of the sample preparation process to mimic the behavior of the native analyte throughout the extraction, derivatization, and analysis steps.[3][5] The released 3-MCPD and 3-MCPD-d5 are then derivatized, commonly with phenylboronic acid (PBA), to enhance their volatility and chromatographic performance.[4][6] The derivatized compounds are subsequently quantified by GC-MS or GC-MS/MS, and the concentration of 3-MCPD is calculated based on the response ratio of the analyte to the internal standard.[1]

Experimental Protocols

Preparation of Standards and Reagents

-

3-MCPD Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MCPD standard into a 10 mL volumetric flask and dilute to the mark with tetrahydrofuran.[1]

-

3-MCPD-d5 Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh 5 mg of 3-MCPD-d5 into a 10 mL volumetric flask and dilute to the mark with tetrahydrofuran.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with tetrahydrofuran to create a calibration curve.[1]

-

Derivatization Agent (PBA solution, 25% w/v): Dissolve 1 g of phenylboronic acid in 4 mL of an acetone:water mixture (19:1, v/v).[1]

-

Methanolic Sulfuric Acid (1.8% v/v): Prepare by carefully adding sulfuric acid to methanol.[1]

-

Saturated Sodium Bicarbonate Solution: Mix 4.8 g of NaHCO₃ in 50 mL of ultra-pure water.[1]

Sample Preparation (Edible Oils)

-

Sample Weighing: Weigh 100 mg (± 5 mg) of the oil sample into a clean glass tube.[1]

-

Dissolution: Add 0.5 mL of tetrahydrofuran and vortex for 20 seconds to dissolve the oil.[1]

-

Internal Standard Spiking: Add a known amount, for example, 80 µL of the 3-MCPD-d5 working solution, to the sample.[1]

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid solution (1.8%, v/v) and vortex for 20 seconds. Cap the tube and incubate in a water bath at 40°C for 16 hours.[1]

-

Reaction Quenching: After incubation, add 0.5 mL of a saturated aqueous sodium bicarbonate solution to stop the reaction and vortex for 10 seconds.[1]

-

Derivatization: The extracted 3-MCPD is then derivatized. Add 250 µL of the PBA derivatizing solution to the aqueous extract. Seal the tube, vortex for 15 seconds, and heat in a water bath at 80-90°C for 20 minutes.[1][6]

-

Extraction of Derivative: After cooling to room temperature, add n-hexane (e.g., 2 x 1 mL), and vortex for 30 seconds to extract the 3-MCPD-PBA derivative.[1]

-

Drying and Final Preparation: Transfer the supernatant (n-hexane layer) to a clean tube. A small amount of anhydrous sodium sulfate can be added to remove any excess water. The final extract is then transferred to a GC vial for analysis.[1]

GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

Data Presentation

Quantitative Method Performance Data

| Parameter | Value | Matrix | Reference |

| Linearity Range | 0.25 - 6.0 mg/kg | Edible Oil | [1] |

| Correlation Coefficient (R²) | > 0.99 | Edible Oil | [10] |

| Limit of Detection (LOD) | 0.11 mg/kg | Edible Oil | [1] |

| 0.1 mg/kg | Edible Oil | [6] | |

| Limit of Quantification (LOQ) | 0.14 mg/kg | Edible Oil | [1] |

| 0.2 mg/kg | Edible Oil | [6] | |

| Recovery | 92.80% - 105.22% | Edible Oil | [1] |

| 74% - 98% | Edible Oil | [6] | |

| Repeatability (RSD) | 4.18% - 5.63% | Edible Oil | [1] |

| Within-Laboratory Reproducibility (RSD) | 6.8% - 16.2% | Edible Oil | [6] |

Visualizations

Experimental Workflow for 3-MCPD Analysis

Caption: Workflow for the analysis of 3-MCPD esters in edible oils.

Role of 3-MCPD-d5 as an Internal Standard

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 3. researchgate.net [researchgate.net]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. glsciences.eu [glsciences.eu]

- 6. agilent.com [agilent.com]

- 7. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS/MS method for simultaneous determination of ester forms of 3-MCPD and 2-MCPD in infant formula [vjfc.nifc.gov.vn]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. shimadzu.com [shimadzu.com]

Application Note: Quantification of 3-MCPD in Food Matrices using Isotope Dilution GC-MS with 3-MCPD-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3-monochloropropane-1,2-diol (3-MCPD) in various food matrices, particularly edible oils and fats. The protocol utilizes an indirect approach involving the cleavage of 3-MCPD esters, followed by derivatization and quantification by gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard, 3-MCPD-d5, ensures high accuracy and precision through isotope dilution. This methodology is critical for food safety monitoring and quality control, aligning with established international standards.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process contaminants that can form in foods, especially refined vegetable oils, during high-temperature processing.[1][2] Due to potential health risks, including nephrotoxicity and carcinogenicity, regulatory bodies worldwide have set maximum permissible levels for these compounds in various food products.[3][4] Accurate and sensitive analytical methods are therefore essential for monitoring 3-MCPD levels to ensure consumer safety and compliance with regulations.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 3-MCPD.[5][6] However, the direct analysis of 3-MCPD is challenging due to its low volatility and high polarity. To overcome this, a derivatization step is employed to convert 3-MCPD into a more volatile and thermally stable compound suitable for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent for this purpose.[1][7]

To ensure the accuracy of quantification, especially in complex food matrices, an internal standard is crucial. 3-MCPD-d5, a deuterated analog of 3-MCPD, is the ideal internal standard as it behaves chemically identically to the analyte during sample preparation and analysis, thus compensating for any analyte loss or matrix effects.[5][8] This application note provides a detailed protocol for the quantification of 3-MCPD using 3-MCPD-d5 as an internal standard, based on established and validated indirect methods.

Experimental Workflow

The overall experimental workflow for the quantification of 3-MCPD using 3-MCPD-d5 and GC-MS is depicted below. This process involves the release of bound 3-MCPD, extraction, derivatization, and subsequent instrumental analysis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common indirect methods (e.g., AOCS Cd 29c-13, DGF C-VI 18 (10), ISO 18363-1).[2] Modifications may be necessary depending on the specific matrix and available instrumentation.

1. Reagents and Materials

-

3-MCPD standard solution (1 mg/mL in a suitable solvent)

-

3-MCPD-d5 internal standard solution (0.5 mg/mL in a suitable solvent)

-

Phenylboronic acid (PBA) solution (e.g., 25% w/v in acetone:water 19:1 v/v)[8]

-

Sodium hydroxide or sodium methoxide solution for transesterification

-

Acidified sodium chloride or sodium bromide solution for neutralization

-

Solvents: Methanol, methyl tert-butyl ether (MTBE), iso-hexane, diethyl ether, ethyl acetate, iso-octane (all GC grade or equivalent)

-

Anhydrous sodium sulfate

2. Standard Preparation

-

Prepare a stock solution of 3-MCPD (e.g., 100 µg/mL).

-

Prepare a working solution of 3-MCPD-d5 internal standard (e.g., 5 µg/mL).[8]

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., refined olive oil with no detectable 3-MCPD) with known amounts of the 3-MCPD stock solution to cover the desired concentration range (e.g., 0.02 to 12 mg/kg).[1]

3. Sample Preparation

-

Weigh approximately 100 mg of the homogenized oil sample into a screw-cap vial.

-

Add a known amount of the 3-MCPD-d5 internal standard working solution.[3][8]

-

Dissolve the sample in a suitable solvent like MTBE.[9]

-

Transesterification: Add the alkaline catalyst (e.g., sodium methoxide in methanol) to initiate the release of free 3-MCPD from its ester form. The reaction is typically short (3-5 minutes).[9]

-

Neutralization: Stop the reaction by adding an acidified salt solution (e.g., acidified NaCl).[9]

-

Extraction of Fatty Acid Methyl Esters (FAMEs): Add iso-hexane, vortex, and discard the organic layer. Repeat this step to remove the FAMEs.[9]

-

Extraction of 3-MCPD: Extract the remaining aqueous layer with a mixture of diethyl ether and ethyl acetate (e.g., 3 times).[9]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Derivatization: Add the PBA solution to the extract and allow it to react.[3]

-

Final Preparation: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of iso-octane (e.g., 500 µL) for GC-MS analysis.[3]

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and columns.

| Parameter | Typical Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | (5%-phenyl)-methylpolysiloxane phase, e.g., BPX-5, VF-1ms (30 m x 0.25 mm, 0.25 µm film thickness)[8][10] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[10] |

| Inlet | Splitless mode |

| Injection Volume | 1 µL |

| Inlet Temperature | 180 - 250 °C |

| Oven Program | Initial temp 60°C (1 min hold), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (30 min hold)[10] (program may be optimized for faster runs) |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (SIM) | 3-MCPD derivative: m/z 147 (quantifier), 91, 196[8][10]3-MCPD-d5 derivative: m/z 150 (quantifier), 93, 201[8][10] |

| MRM Transitions | 3-MCPD derivative: 196 > 1473-MCPD-d5 derivative: 201 > 150[11] |

Quantitative Data and Method Performance

The performance of the method should be validated to ensure reliable results. The following table summarizes typical performance data from validated methods.

| Parameter | Typical Performance | Reference |

| Linearity (r²) | ≥ 0.999 | [3][12] |

| Limit of Detection (LOD) | 0.006 - 0.11 mg/kg | [3][8] |

| Limit of Quantification (LOQ) | 0.02 - 0.14 mg/kg | [3][8] |

| Recovery | 92.8% - 105.2% | [8] |

| Precision (RSD) | 4.18% - 5.63% | [8] |

Conclusion

The use of 3-MCPD-d5 as an internal standard in combination with GC-MS provides a highly accurate and precise method for the quantification of 3-MCPD in food matrices. The detailed protocol and performance data presented in this application note offer a solid foundation for laboratories involved in food safety testing and quality assurance. The isotope dilution approach effectively compensates for variations in sample preparation and matrix effects, leading to reliable and defensible results.

References

- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 2. gcms.cz [gcms.cz]

- 3. shimadzu.com [shimadzu.com]

- 4. gcms.cz [gcms.cz]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 12. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Monochloropropane-1,2-diol (3-MCPD) in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with an Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are food processing contaminants that can form in fat-containing foods during high-temperature refining processes.[1][2][3][4][5][6] Due to potential health risks, including being classified as a possible human carcinogen (Group 2B), regulatory bodies have set maximum permissible levels for these compounds in various food products.[1][3][7] This necessitates sensitive and accurate analytical methods for their quantification.

This application note details a robust protocol for the determination of 3-MCPD in food matrices, particularly edible oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs an isotope dilution technique with 3-MCPD-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8] The protocol involves the hydrolysis or transesterification of 3-MCPD esters to their free form, followed by derivatization to enhance volatility for GC-MS analysis.[3][8][9]

Experimental Protocol

This protocol is a generalized procedure based on established methods such as those from AOCS, ISO, and DGF.[1][2][6]

2.1. Materials and Reagents

-

Solvents: Methanol, Methyl tert-butyl ether (MTBE), Isooctane, Hexane, Diethyl ether, Ethyl acetate (all GC or HPLC grade)

-

Standards: 3-MCPD, 3-MCPD-d5 (deuterated internal standard)

-

Reagents:

-

Sample Matrix: Edible oil, powdered milk, or other relevant food samples.

2.2. Sample Preparation: Indirect Method for Total 3-MCPD

-

Sample Weighing and Spiking: Accurately weigh approximately 1-2 g of the homogenized food sample into a centrifuge tube. Spike the sample with a known amount of 3-MCPD-d5 internal standard solution.[11][12]

-

Extraction and Transesterification:

-

For oil samples, dissolve in a suitable solvent like MTBE. For solid samples like powdered milk, perform an initial extraction with methanol or a methanol/MTBE mixture.[1][13]

-

Add a solution of sodium hydroxide or sodium methoxide in methanol to initiate alkaline transesterification, which cleaves the fatty acid esters to release free 3-MCPD.[2] This reaction is typically carried out for a few minutes.

-

-

Reaction Quenching and FAME Removal:

-

Extraction of Free 3-MCPD:

-

Extract the remaining aqueous layer containing free 3-MCPD and the internal standard with a solvent mixture such as diethyl ether/ethyl acetate.[2]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., diethyl ether or acetone/water mixture) to the residue.[1][10][12] This reaction converts the diol group of 3-MCPD and 3-MCPD-d5 into a more volatile cyclic boronate ester, making them amenable to GC analysis.

-

-

Final Sample Preparation:

2.3. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC): Equipped with a split/splitless or PTV inlet.

-

Column: A mid-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., BPX-5, VF-1ms), is commonly used.[3][7] A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

-

Oven Temperature Program: An example program is: initial temperature of 60-120°C, hold for 0.5-1 min, ramp at 12°C/min to 180°C, then ramp at 25°C/min to 280-330°C and hold for 5 min.[1][10]

-

Injector: Splitless injection mode is often preferred for trace analysis.

-

Mass Spectrometer (MS): A single quadrupole or tandem quadrupole (MS/MS) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the PBA derivative of 3-MCPD (e.g., m/z 147, 196) and 3-MCPD-d5 (e.g., m/z 150, 201).[7][10]

-

Multiple Reaction Monitoring (MRM) for MS/MS: For higher selectivity and sensitivity, monitor specific transitions, such as 196 > 147 for the 3-MCPD derivative and 201 > 150 for the 3-MCPD-d5 derivative.[7]

-

2.4. Quantification

Quantification is performed using the internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the 3-MCPD derivative to the peak area of the 3-MCPD-d5 derivative against the concentration of 3-MCPD.[3]

Data Presentation

The performance of the method can be summarized by key validation parameters, which may vary based on the matrix and specific instrument conditions.

| Parameter | Matrix | Method | Value | Reference |